(2,6-Difluoro-4-formylphenyl)boronic acid

Beschreibung

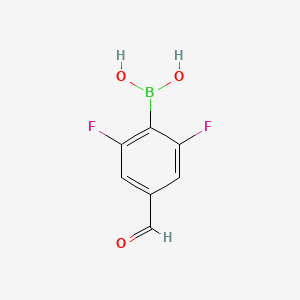

(2,6-Difluoro-4-formylphenyl)boronic acid is a fluorinated aromatic boronic acid derivative characterized by a phenyl ring substituted with two fluorine atoms at the ortho positions (2 and 6), a formyl group at the para position (4), and a boronic acid (–B(OH)₂) moiety. The fluorine substituents introduce electron-withdrawing effects, modulating the compound’s Lewis acidity and steric profile, while the formyl group provides a reactive aldehyde site for further functionalization (e.g., Schiff base formation) . This unique combination of substituents distinguishes it from simpler fluorinated boronic acids, such as 2,6-difluorophenylboronic acid, and positions it as a versatile intermediate in organic synthesis, drug design, and materials science.

Eigenschaften

IUPAC Name |

(2,6-difluoro-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBHBNIZBDDDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)C=O)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681753 | |

| Record name | (2,6-Difluoro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-93-8 | |

| Record name | (2,6-Difluoro-4-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Metalation and Borylation of Fluorinated Aryl Halides

A common industrial and laboratory-scale method involves the lithiation or magnesiation of fluorinated aryl halides bearing a protected formyl group, followed by reaction with borate esters:

- Starting Material: 2,6-difluoro-4-chlorobenzaldehyde or its acetal-protected form.

- Metalation: Treatment with lithium or magnesium reagents at low temperatures (−50 to −78 °C) to form aryllithium or arylmagnesium intermediates.

- Borylation: Addition of trialkyl borates such as tri-n-butyl borate or trimethyl borate under inert atmosphere.

- Hydrolysis: Acidic workup to yield the boronic acid.

For example, a procedure analogous to the preparation of 4-formylphenylboronic acid uses lithium turnings and tetrahydrofuran (THF) at −50 °C, followed by addition of trimethyl borate and subsequent hydrolysis at mild temperatures to give high yields of the boronic acid with high purity (up to 99.6% by HPLC).

Protection of the Formyl Group

The aldehyde group is often protected as an acetal (e.g., diethoxymethyl) to prevent side reactions during metalation and borylation steps:

- Acetalization of 2,6-difluoro-4-bromobenzaldehyde or 2,6-difluoro-4-chlorobenzaldehyde using diethoxymethoxyethane and ethanol.

- Formation of the Grignard or aryllithium intermediate from the acetal-protected halide.

- Reaction with borate esters at low temperature.

- Deprotection under acidic conditions after borylation to regenerate the formyl group.

This approach improves yield and purity by minimizing side reactions involving the aldehyde functionality.

Purification and Isolation

Due to the oxidation sensitivity of formylphenylboronic acids, purification steps are critical:

- Dissolution of crude product in aqueous alkaline solution (e.g., sodium hydroxide or potassium hydroxide at 0–30 °C).

- Extraction with organic solvents such as toluene or methyl tert-butyl ether (MTBE).

- Re-precipitation by acidification with hydrochloric or sulfuric acid at low temperatures (around 10 °C).

- Drying under nitrogen stream at mild temperatures (20–80 °C) under reduced pressure to avoid oxidation.

Activated carbon treatment can be applied to remove colored impurities and improve purity to >99% HPLC area.

Alternative Hydrolysis of Potassium Trifluoroborate Salts

An alternative method involves hydrolyzing potassium 4-formylphenyl-trifluoroborate salts using acidic alumina or silicon dioxide, which can be adapted for fluorinated derivatives. This method provides a route from stable trifluoroborate intermediates to the boronic acid without harsh conditions.

Summary Table of Preparation Conditions and Outcomes

| Step | Conditions/Materials | Temperature (°C) | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|

| Acetal protection | Diethoxymethoxyethane, ethanol | Ambient | High | N/A | Protects formyl group |

| Metalation (lithium/magnesium) | Li or Mg turnings, THF | −78 to −50 | N/A | N/A | Low temp to prevent side reactions |

| Borylation | Tri-n-butyl borate or trimethyl borate | −70 to −50 | N/A | N/A | Under nitrogen atmosphere |

| Hydrolysis and workup | Acidic aqueous solution (HCl, H2SO4) | 0 to 10 | 88–99 | 89–99.6 | Controlled pH and temp for purity |

| Purification | Aqueous base extraction, organic solvent extraction, acid precipitation | 0 to 30 | N/A | >99 | Activated carbon treatment optional |

| Drying | Nitrogen stream, reduced pressure | 20 to 80 | N/A | N/A | Prevents oxidation |

Research Findings and Industrial Relevance

- The use of low temperatures during metalation and borylation is critical to maintain the formyl and boronic acid groups intact and to achieve high selectivity and yield.

- Protective group strategies for the aldehyde improve overall yield and simplify purification.

- Purification by alkaline dissolution and acid reprecipitation is effective for removing impurities and obtaining high-purity product suitable for further synthetic applications.

- The oxidation sensitivity of the product mandates drying under inert atmosphere and mild conditions.

- Industrial processes favor less expensive starting materials such as 4-chlorobenzaldehyde and lithium metal over more costly brominated precursors or organolithium reagents.

Analyse Chemischer Reaktionen

Types of Reactions: (2,6-Difluoro-4-formylphenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: (2,6-Difluoro-4-carboxyphenyl)boronic acid.

Reduction: (2,6-Difluoro-4-hydroxymethylphenyl)boronic acid.

Substitution: Various arylated products depending on the coupling partner used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Cross-Coupling Reactions

One of the primary applications of (2,6-Difluoro-4-formylphenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, which is a fundamental method for forming carbon-carbon bonds. This compound serves as a nucleophilic partner in these reactions, enabling the synthesis of complex organic molecules. The presence of fluorine atoms enhances the electronic properties of the compound, making it a valuable building block in organic synthesis.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms C-C bonds using aryl halides | Aryl-aryl biphenyl derivatives |

| Borylation | Introduces boron into organic frameworks | Boronate esters |

| Reduction/Oxidation | Converts to alcohols or carboxylic acids | (2,6-Difluoro-4-hydroxymethylphenyl)boronic acid |

Medicinal Chemistry

Therapeutic Agent Development

In medicinal chemistry, this compound is utilized in the design and synthesis of potential therapeutic agents. The incorporation of fluorine can enhance biological activity and metabolic stability. Research has shown that derivatives of this compound exhibit promising antiproliferative activity against various cancer cell lines.

Case Study: Anticancer Activity

A study demonstrated that compounds derived from this compound exhibited significant antiproliferative effects against ovarian cancer cells. The mechanism involved cell cycle arrest and induction of apoptosis through caspase activation. This highlights the compound's potential as a candidate for further development as an anticancer agent .

Materials Science

Advanced Materials Synthesis

In materials science, this compound is employed in the synthesis of advanced materials such as polymers and electronic devices. Its unique electronic properties make it suitable for applications in organic electronics and photonics.

Table 2: Applications in Materials Science

| Application Type | Description | Examples |

|---|---|---|

| Polymer Synthesis | Forms cross-linked networks for enhanced properties | Conductive polymers |

| Electronic Devices | Used in organic light-emitting diodes (OLEDs) | OLED displays |

Biochemical Applications

Enzyme Interaction

This compound can interact with enzymes and proteins through its boronic acid group, forming reversible covalent bonds with diols and other nucleophiles. This property is utilized in biochemical assays and drug design.

Case Study: Enzyme Inhibition

Research indicates that this compound can inhibit serine proteases by forming covalent bonds with active site residues, thereby blocking enzymatic activity. This mechanism has implications for developing inhibitors for diseases involving protease dysregulation.

Wirkmechanismus

The mechanism of action of (2,6-Difluoro-4-formylphenyl)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The presence of fluorine atoms can influence the reactivity and selectivity of the compound in these reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares (2,6-Difluoro-4-formylphenyl)boronic acid with structurally related fluorinated phenylboronic acids:

| Compound Name | Substituents | Molecular Weight (g/mol) | pKa* | Key Electronic Effects |

|---|---|---|---|---|

| This compound | 2-F, 6-F, 4-CHO | 200.93 | ~7.2 | Strong electron-withdrawing (F, CHO) |

| 2,6-Difluorophenylboronic acid | 2-F, 6-F | 157.91 | ~8.0 | Moderate electron-withdrawing (F) |

| (2,6-Difluoro-4-hydroxyphenyl)boronic acid | 2-F, 6-F, 4-OH | 188.93 | ~7.5 | Electron-withdrawing (F) + donating (OH) |

| (2,6-Difluoro-4-methoxyphenyl)boronic acid | 2-F, 6-F, 4-OCH₃ | 202.98 | ~8.3 | Electron-withdrawing (F) + donating (OCH₃) |

| 4-Formylphenylboronic acid | 4-CHO | 149.94 | ~7.8 | Electron-withdrawing (CHO) |

*Note: pKa values are approximate and inferred from substituent effects .

- Electronic Effects : The formyl group (–CHO) in the target compound enhances electron withdrawal compared to –OH or –OCH₃ substituents, lowering its pKa relative to 2,6-difluorophenylboronic acid (~7.2 vs. ~8.0). This increases its Lewis acidity, favoring interactions with diols or nucleophiles .

Diagnostic and Therapeutic Potential

- Diagnostic Use: Unlike phenyl boronic acid (used in disk potentiation tests for KPC detection), the target compound’s formyl group could enable covalent modification of biomarkers, though its diagnostic accuracy remains untested .

- Proteasome Inhibition : Boronic acid-containing proteasome inhibitors (e.g., bortezomib) rely on boronic acid’s reactivity. The 2,6-difluoro-4-formyl derivative may exhibit enhanced selectivity due to steric and electronic tuning .

Key Research Findings

- Stabilization Mechanisms : The compound’s stability arises from balanced contributions of through-space electron withdrawal (fluorine) and resonance effects (formyl), as observed in 2,6-diarylphenylboronic acids .

- Synthetic Versatility: The formyl group enables Ugi reactions for generating peptidomimetics, a feature absent in non-formylated analogs like 2,6-difluorophenylboronic acid .

Biologische Aktivität

(2,6-Difluoro-4-formylphenyl)boronic acid is an organoboron compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of two fluorine atoms and a formyl group attached to a phenyl ring, which is further bonded to a boronic acid group. Its chemical formula is C₇H₅BF₂O₃, with a molecular weight of approximately 185.92 g/mol. The unique structure contributes to its reactivity and biological properties.

Biochemical Pathways

This compound primarily acts through the Suzuki-Miyaura cross-coupling reaction , where it serves as a nucleophilic organic group. This reaction facilitates the formation of carbon-carbon bonds, making it valuable in organic synthesis. Additionally, the compound can interact with enzymes and proteins via its boronic acid group, forming reversible covalent bonds with diols and other nucleophiles.

Enzyme Inhibition

One of the notable biological activities of this compound is its ability to inhibit serine proteases by forming covalent bonds with the active site serine residue. This inhibition blocks enzyme activity and can lead to significant cellular effects, including altered cell signaling pathways and gene expression.

Anticancer Properties

Research has indicated that this compound exhibits antiproliferative activity against various cancer cell lines. A study evaluating phenylboronic acid derivatives found that compounds similar to this compound significantly inhibited cell proliferation in ovarian cancer cells (A2780), with mechanisms involving cell cycle arrest at the G2/M phase and induction of apoptosis .

Table 1: Antiproliferative Activity in Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A2780 | 44.6 | Cell cycle arrest, apoptosis |

| 2-Fluoro-6-formylphenylboronic acid | MV-4-11 | 18 | Cell cycle arrest |

| 3-Morpholino-5-fluorobenzoxaborole | A2780 | <10 | Apoptosis induction |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown moderate antimicrobial activity. Studies have demonstrated its effectiveness against various pathogens such as Escherichia coli and Candida albicans, with minimum inhibitory concentration (MIC) values indicating its potential as an antibacterial agent .

Table 2: Antimicrobial Activity

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Escherichia coli | 50 | Moderate |

| Candida albicans | 100 | Moderate |

| Aspergillus niger | 75 | Moderate |

Case Studies

- Ovarian Cancer Treatment : A study focused on the effects of phenylboronic acids on ovarian cancer cells revealed that this compound induced significant cell cycle arrest and apoptosis through caspase activation. This suggests its candidacy for further development as an anticancer therapeutic agent .

- Antimicrobial Efficacy : Another investigation into the antimicrobial properties of boronic acids highlighted that this compound exhibited higher activity against Bacillus cereus compared to standard treatments like amphotericin B. The study emphasized its potential role in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,6-Difluoro-4-formylphenyl)boronic acid, and how do electron-withdrawing substituents (e.g., fluorine, formyl) influence reaction conditions?

- Methodological Answer : The synthesis of aromatic boronic acids typically employs Miyaura borylation or Suzuki-Miyaura cross-coupling. For this compound, the presence of electron-withdrawing fluorine and formyl groups may necessitate milder conditions (e.g., lower temperatures, Pd(PPh₃)₄ catalyst) to avoid side reactions like protodeboronation. Pre-functionalization of the aryl halide precursor with fluorine and formyl groups prior to borylation is recommended. Purification via recrystallization or column chromatography is critical due to boronic acid sensitivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹⁹F NMR : To confirm fluorine substitution patterns and assess electronic effects.

- ¹¹B NMR : To verify boronic acid formation (δ ~30 ppm for free B(OH)₂; shifts upon diol binding).

- FT-IR : Detection of B-O (1350–1310 cm⁻¹) and formyl C=O (1700–1650 cm⁻¹) stretches.

- Mass Spectrometry (HRMS) : For molecular ion validation.

Cross-validation with X-ray crystallography (if crystalline) or HPLC purity analysis is advised .

Q. How does the formyl group in this compound enable further chemical modifications for drug discovery?

- Methodological Answer : The formyl group facilitates Schiff base formation with amines, enabling conjugation to peptides, proteins, or nanoparticles. For example, it can be reacted with hydrazides to form hydrazone linkages for pH-responsive drug delivery systems. Computational docking studies (e.g., AutoDock) should guide target-specific modifications .

Advanced Research Questions

Q. How can computational modeling predict the binding kinetics and thermodynamics of this compound with diol-containing biomolecules (e.g., sugars, glycoproteins)?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model boronic acid-diol interactions, focusing on substituent effects. Fluorine’s electron-withdrawing nature increases Lewis acidity of boron, enhancing diol binding. Molecular dynamics simulations (e.g., GROMACS) can predict kon/koff rates in aqueous media. Experimental validation via stopped-flow fluorescence (as in ) is recommended to correlate computational predictions with empirical data .

Q. What experimental strategies resolve contradictions in reported binding affinities of boronic acids with similar substituents?

- Methodological Answer : Discrepancies often arise from pH, solvent polarity, or competing equilibria. Standardize conditions (e.g., pH 7.4 buffer, 25°C) and use isothermal titration calorimetry (ITC) for direct ΔH/ΔS measurements. Compare with fluorescence anisotropy or surface plasmon resonance (SPR) to differentiate thermodynamic vs. kinetic contributions. For structural insights, employ X-ray crystallography of boronate esters .

Q. How can the thermal stability of this compound be assessed for flame-retardant applications?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen/air to determine decomposition onset temperatures. Coupled with differential scanning calorimetry (DSC), identify exothermic/endothermic events. Fluorine substituents may enhance stability by forming protective char layers. Compare with pyrolysis-GC/MS to elucidate degradation pathways .

Q. What role do fluorine substituents play in modulating the compound’s reactivity in aqueous solutions?

- Methodological Answer : Fluorine’s electronegativity increases boron’s electrophilicity, accelerating diol binding but potentially reducing hydrolytic stability. Conduct pH-rate profiles (using ¹¹B NMR) to measure hydrolysis kinetics. Compare with non-fluorinated analogs (e.g., 4-formylphenylboronic acid) to isolate substituent effects. Solvent isotope effects (D₂O vs. H₂O) can further probe reaction mechanisms .

Q. How to design a boronic acid-based biosensor for Gram-positive bacteria using this compound?

- Methodological Answer : Functionalize carbon dots or quantum dots with the boronic acid via the formyl group (e.g., amine coupling). The fluorine substituents enhance binding to bacterial teichoic acids. Validate specificity using fluorescence microscopy with Gram-positive (e.g., S. aureus) vs. Gram-negative (E. coli) strains. Optimize detection limits via time-resolved fluorescence assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.